3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid
Overview
Description
3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, often enhancing binding affinity and selectivity due to its rigid structure. For instance, it has been used as a scaffold in the design of metabotropic glutamate receptor antagonists or agonists. The compound’s unique structure allows it to mimic the boat conformation of cyclohexane, thereby providing tighter binding to target proteins and more resistance to metabolism.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into nucleoside analogs has shown potential in anti-HIV activity by affecting the replication process of the virus in human osteosarcoma cells . Additionally, its rigid structure can lead to better selectivity and reduced off-target effects, making it a valuable tool in drug development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, either inhibiting or activating enzymes. For instance, its use in the synthesis of locked nucleosides involves binding interactions that mimic the tetrahydrofuran ring of conventional nucleosides . This binding can lead to changes in gene expression and enzyme activity, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its structural integrity under various conditions, making it a reliable component in biochemical assays . Long-term exposure may lead to gradual degradation, which could affect its efficacy and safety in prolonged studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects without significant toxicity. Higher doses could lead to adverse effects, including toxicity and potential disruption of normal cellular functions . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for predicting its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its activity and function, making it an important factor in its biochemical and therapeutic applications.
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPXWJVQITPAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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